
3-Carbamoyl-N-dodecyl-1-piperidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-N-dodecyl-1-piperidineacetamide is a chemical compound with the molecular formula C20H39N3O2 and a molecular weight of 353.553 g/mol . It is a piperidine derivative, characterized by the presence of a carbamoyl group and a long dodecyl chain. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Carbamoyl-N-dodecyl-1-piperidineacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
3-Carbamoyl-N-dodecyl-1-piperidineacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the formulation of specialty chemicals and surfactants
作用機序
The mechanism of action of 3-Carbamoyl-N-dodecyl-1-piperidineacetamide involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or altered cellular signaling pathways. The carbamoyl group may also interact with specific proteins or enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
- Dodecyl 4-carbamoyl-1-piperidineacetate
- Alpha-phenyl-1-piperidineacetamide
- N-(4-ethoxyphenyl)-2-piperidinoacetamide
- N-(2-(dodecylthio)-ethyl)-1-piperidineacetamide citrate
Uniqueness
3-Carbamoyl-N-dodecyl-1-piperidineacetamide is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic carbamoyl group. This amphiphilic nature makes it particularly useful in studies involving membrane interactions and as a surfactant in industrial applications .
特性
CAS番号 |
94874-82-5 |
|---|---|
分子式 |
C20H39N3O2 |
分子量 |
353.5 g/mol |
IUPAC名 |
1-[2-(dodecylamino)-2-oxoethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19(24)17-23-15-12-13-18(16-23)20(21)25/h18H,2-17H2,1H3,(H2,21,25)(H,22,24) |
InChIキー |
GGSFBZYPHYHMTA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)CN1CCCC(C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


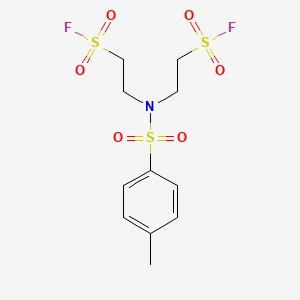
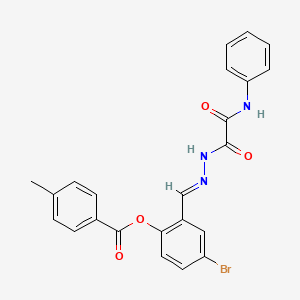


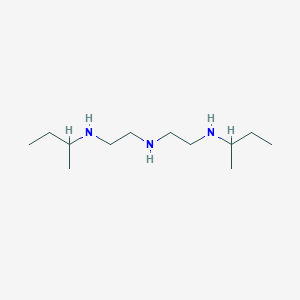

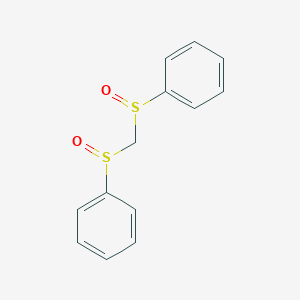
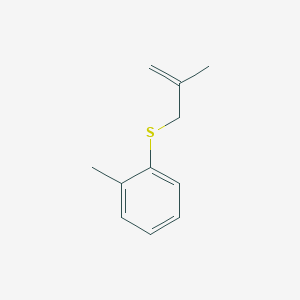


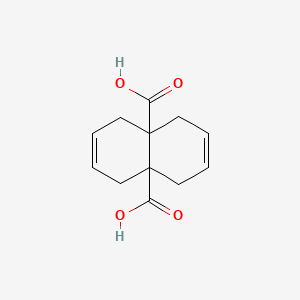
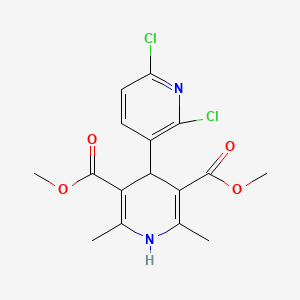
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)
![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)
